Cas no 25338-56-1 (Pyrenebutanoic acid)

Pyrenebutanoic acid structure
Pyrenebutanoic acid structure
Product Name:Pyrenebutanoic acid
CAS No:25338-56-1
MF:C20H16O2
MW:288.339845657349
CID:282193
PubChem ID:76977
Update Time:2025-04-19

Pyrenebutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pyrenebutanoic acid
    • Pyrenebutyricacid (8CI)
    • Pyrenylbutyric acid
    • 4-pyren-1-ylbutanoate
    • H-GLU(OME)-OBZLTOS
    • 4-(Pyren-1-Yl)Butanoic Acid
    • 25338-56-1
    • SCHEMBL113945
    • W-202411
    • F08-0011
    • DTXSID4063032
    • MFCD00004141
    • NSC30833
    • .gamma.-(3-Pyrenyl)butyric acid
    • MLS001181994
    • 1-Pyrenebutanoic acid
    • 4-(1-Pyrene)butyric acid
    • 1-Pyrenebutyric acid, 97%
    • AC-27876
    • FT-0608287
    • 4-(1-Pyrenyl)butyric acid
    • PyBA
    • 1-Pyrenebutyrate
    • HMS1473N10
    • Pyrene-1-butyric acid
    • AKOS001570588
    • SY012685
    • Oprea1_319328
    • NS00029662
    • NSC 30833
    • gamma-(3-Pyrenyl)butyric acid
    • 4-pyren-1-ylbutanoic acid
    • CT0DC64E8Q
    • pyrene butanoic acid
    • QXYRRCOJHNZVDJ-UHFFFAOYSA-
    • AS-30096
    • NCGC00176366-01
    • HMS2865D19
    • BP-28938
    • SMR000567713
    • InChI=1/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)
    • CCG-55743
    • 4-(1-Pyrene)butanoic acid
    • pyrene butyric acid
    • 4-(pyrene-1-yl)-butyric acid
    • 1-Pyrenylbutyric acid
    • CHEMBL1484333
    • SR-01000644752-1
    • NSC-30833
    • EINECS 222-354-7
    • ChemDiv3_000296
    • 4-(1-Pyrenyl)butanoic acid
    • UNII-CT0DC64E8Q
    • pyrenebutyric acid
    • A822234
    • 3443-45-6
    • PD167333
    • IDI1_019614
    • CS-0155689
    • Pyrene-3-butyric acid
    • LCZC297
    • P1213
    • 1-Pyrenebutyric acid
    • Inchi: 1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)
    • InChI Key: QXYRRCOJHNZVDJ-UHFFFAOYSA-N
    • SMILES: OC(CCCC1C=CC2=CC=C3C=CC=C4C=CC=1C2=C43)=O

Computed Properties

  • Exact Mass: 288.11508
  • Monoisotopic Mass: 288.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
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